Product packaging for 6-Fluoroquinazoline(Cat. No.:CAS No. 16499-44-8)

6-Fluoroquinazoline

Cat. No.: B579947
CAS No.: 16499-44-8
M. Wt: 148.14
InChI Key: JFMDVMJEMZLFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluoroquinazoline is a high-value fluorinated heterocyclic scaffold extensively used in medicinal chemistry and drug discovery research. The core quinazoline structure, particularly when functionalized with a fluorine atom at the 6-position, is a key building block for synthesizing novel compounds with potent biological activities. Recent studies have demonstrated its critical role in the design of protease inhibitors, with several 6-fluoroquinazolinone derivatives showing strong inhibitory potential against the SARS-CoV-2 3CLpro enzyme and exhibiting low cytotoxicity, marking them as promising candidates for antiviral research . Furthermore, this scaffold is highly significant in oncology research. Quinazoline-based molecules are established inhibitors of the epidermal growth factor receptor (EGFR) and tubulin, both important targets in anticancer therapy. Research indicates that introducing a fluorine atom at position 6 of the quinazoline nucleus can improve metabolic stability, bioavailability, and binding interactions with target proteins . The structural versatility of this compound allows for further derivatization at various positions, enabling researchers to optimize pharmacokinetic properties and explore structure-activity relationships for a wide range of therapeutic targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2 B579947 6-Fluoroquinazoline CAS No. 16499-44-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMDVMJEMZLFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663980
Record name 6-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-44-8
Record name 6-Fluoroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Fluoroquinazoline and Its Derivatives

Advanced Synthetic Approaches

Several cutting-edge synthetic techniques have been instrumental in the preparation of this compound and its analogues, enabling more streamlined and effective synthesis.

Microwave irradiation has revolutionized organic synthesis by providing rapid and efficient heating, leading to significantly reduced reaction times and often enhanced yields compared to conventional thermal methods nih.govfrontiersin.orgresearchgate.netbeilstein-journals.orgijnrd.orgnih.gov. MAOS promotes faster reaction kinetics and can overcome activation energy barriers more effectively. For quinazoline (B50416) synthesis, microwave irradiation has been employed in various transformations, including the Niementowski reaction and aza-Wittig reactions, achieving high yields in minutes rather than hours nih.govfrontiersin.org. The application of MAOS under solvent-free conditions further aligns with green chemistry principles, minimizing waste and environmental impact nih.govresearchgate.net. This technique is particularly valuable for reactions that are otherwise sluggish or require prolonged heating.

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the simultaneous formation of multiple bonds in a single reaction vessel, typically involving three or more starting materials sharif.eduopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.commdpi.comnih.gov. This approach is highly efficient for generating molecular diversity and constructing complex heterocyclic scaffolds like quinazolines. MCRs offer advantages such as high atom economy, reduced synthetic steps, and simplified purification procedures nih.govsharif.eduopenmedicinalchemistryjournal.commdpi.com. For the synthesis of quinazolines, MCRs often involve the condensation of precursors such as anthranilic acid derivatives, aldehydes, and amines or amides nih.govfrontiersin.orgresearchgate.net. For example, a three-component reaction involving 5-aminotetrazole, benzaldehydes, and dimedone has been utilized to synthesize fused quinazoline derivatives sharif.edu. The combination of MCRs with MAOS further amplifies their efficiency and green credentials nih.govfrontiersin.orgbeilstein-journals.org.

Phase Transfer Catalysis (PTC) is a technique that facilitates reactions between reactants residing in different, immiscible phases (typically aqueous and organic) researchgate.netnih.govresearchgate.netnih.govtcichemicals.comslideshare.net. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports reactive species (e.g., anions) from one phase to another, enabling the reaction to proceed under milder conditions and often with improved yields and selectivity nih.govtcichemicals.com. PTC is particularly effective for the preparation of substituted quinazoline derivatives, such as the alkylation of 4-hydroxy or 4-thioquinazoline intermediates with alkyl halides researchgate.netresearchgate.netiiim.res.in. The use of PTC simplifies reaction setups and work-up procedures, making it a valuable method for both laboratory-scale synthesis and industrial applications nih.govtcichemicals.com.

Synthesis of Key this compound Intermediates

The synthesis of the this compound core often begins with the preparation of specific fluorinated precursors. A common strategy involves the cyclization of suitably substituted anthranilic acid derivatives.

One established route to access this compound derivatives involves the preparation of 6-fluoro-4-quinazolinol. This intermediate is typically synthesized through the cyclization of 2-amino-5-fluorobenzoic acid with formamide (B127407) researchgate.net. Subsequently, the hydroxyl group at the 4-position can be converted into a thiol using phosphorus pentasulfide, followed by alkylation under PTC conditions to yield 4-alkylthio-6-fluoroquinazoline derivatives researchgate.netresearchgate.netiiim.res.in.

Another important intermediate is 4-chloro-6-fluoroquinazoline (B97039). This can be prepared by chlorinating 6-fluoroquinazolin-4(3H)-one, which itself is derived from anthranilic acid and formamide followed by cyclization mdpi.com. The chlorination is typically achieved using reagents like phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) mdpi.com. The resulting 4-chloroquinazoline (B184009) is a versatile intermediate that readily undergoes nucleophilic substitution reactions, for example, with various aromatic amines to form 4-anilino-6-fluoroquinazoline derivatives mdpi.comnih.govbeilstein-journals.org.

The synthesis of other fluorinated precursors, such as 2-amino-6-fluoropyridine, has also been reported, involving the reaction of 2,6-difluoropyridine (B73466) with aqueous ammonia (B1221849) under elevated temperature and pressure, yielding the product in high yield chemicalbook.com.

More complex synthetic pathways are employed for specific substituted intermediates. For instance, the preparation of 4-chloro-7-fluoro-6-nitroquinazoline (B50361) involves a multi-step sequence starting from 2-amino-4-fluorobenzoic acid, proceeding through 7-fluoro-4-hydroxyquinazoline and its nitrated derivative, followed by chlorination google.com.

Table 1: Representative Synthetic Methods and Conditions for Quinazoline Derivatives

Method/ApproachStarting Materials/Key IntermediatesReagents/CatalystsConditionsYield RangeReference(s)
MAOS 2-(aminoaryl)alkanone O-phenyl oxime, AldehydesemimPF6 (catalyst), ZnCl2 (co-catalyst), TolueneMicrowave irradiation71–91% frontiersin.org
MAOS (Niementowski) Anthranilic acids, FormamideAcidic solid supports (e.g., Montmorillonite K-10)Microwave irradiation, solvent-freeGood nih.gov
MAOS AcylamidesAmmonium formate (B1220265) (HCOONH4)Microwave activation, 150°C, 4–20 minHigh nih.gov
MCR 2-aminobenzophenone, Benzaldehyde, Ammonium acetateMagnetic ionic liquid (bmim[FeCl4])40°C, 2.5 h86%–95% frontiersin.org
MCR Anthranilic acid, Phenyl acetyl chloride, Substituted anilinesMicrowave irradiationSolvent-freeGood researchgate.net
PTC 4-hydroxyquinazolineAlkyl halides, Phosphorus (V) sulfide (B99878) (for thiol formation), TBAB (PTC)Phase transfer conditionsGood researchgate.netresearchgate.net
PTC Quinazolin-4(3H)-onePropargyl bromide, TBAB (PTC)Phase transfer catalysisNot specified nih.gov
Chlorination/Nucleophilic Disp. 6-Fluoroquinazolin-4(3H)-onePOCl3, PCl5 (chlorination); Aromatic amines (displacement)Heating; Heating in solvent (e.g., methanol)60-82% mdpi.com
Intermediate Synthesis 2,6-DifluoropyridineAmmonium hydroxide105°C, 15 h (in steel bomb)94% chemicalbook.com
Intermediate Synthesis 2-amino-5-fluorobenzoic acid, Formamide-Cyclization reactionNot specified researchgate.net
Intermediate Synthesis 2-amino-4-fluorobenzoic acid, Formamidine acetate, Nitrating agentsEthylene glycol monomethylether, Sulfoxide chlorideMulti-step process, including nitration and purificationNot specified google.com

Table 2: Key Intermediates in this compound Synthesis

Intermediate NameCAS NumberRole in Synthesis
6-Fluoro-4-quinazolinolNot specifiedPrecursor for further functionalization
4-Chloro-6-fluoroquinazolineNot specifiedIntermediate for nucleophilic substitution
2-Amino-6-fluoropyridine1597-32-6Building block for related heterocycles
7-Fluoro-4-hydroxyquinazolineNot specifiedIntermediate in multi-step synthesis
7-Fluoro-6-nitro-4-hydroxyquinazolineNot specifiedIntermediate in multi-step synthesis
4-Chloro-7-fluoro-6-nitroquinazolineNot specifiedIntermediate for nucleophilic substitution
6-Fluoroquinazolin-4(3H)-oneNot specifiedPrecursor for chlorination and other modifications
6-Fluoro-4-alkyl(aryl)thioquinazolineNot specifiedTarget derivatives synthesized via PTC
4-Anilino-6-fluoroquinazolineNot specifiedTarget derivatives synthesized via nucleophilic displacement

Compound List:

this compound

6-Fluoro-4-quinazolinol

4-Chloro-6-fluoroquinazoline

2-Amino-6-fluoropyridine

7-Fluoro-4-hydroxyquinazoline

7-Fluoro-6-nitro-4-hydroxyquinazoline

4-Chloro-7-fluoro-6-nitroquinazoline

6-Fluoroquinazolin-4(3H)-one

6-Fluoro-4-alkyl(aryl)thioquinazoline derivatives

4-Anilino-6-fluoroquinazoline derivatives

Tetrahydrotetrazolo[1,5-a]quinazoline derivatives

2,3-Dihydroquinazolin-4(1H)-one derivatives

6-Halo-2-phenyl-substituted 4-anilinoquinazolines

6-Bromo-4-chloro-2-phenylquinazoline

4-Chloro-6-iodo-2-phenylquinazoline

2-Chloro-7-fluoroquinazoline

6-Fluoro-2,4-diaminoquinazoline

Fluorinated 2,3-disubstituted quinazolin-4(3H)-ones

Triazoloquinazolinones

Benzimidazoquinazolinones

6-Fluoro-4-alkylamino-quinazolines

6-Fluoro-4-amino-quinazolines

6-Fluoro-4-chloro-quinazoline

6-Fluoro-4-substituted-quinazoline-4-amine

6-Fluoro-2-phenyl-4-anilinoquinazoline

6-Fluoro-7-fluoro-quinazoline-2-carboxylic acid

Structure Activity Relationship Sar Studies of 6 Fluoroquinazoline Derivatives

Influence of Fluorine Position on Biological Efficacy and Pharmacokinetic Properties

The introduction of fluorine atoms into organic molecules is a common strategy in drug design, often leading to improved metabolic stability, enhanced lipophilicity, and altered electronic properties, which can positively impact biological activity and pharmacokinetics vulcanchem.com. Specifically for the 6-fluoroquinazoline moiety, the presence of fluorine at the C6 position has been shown to be critical for target binding. Studies indicate that removing the fluorine atom at position 6 can lead to a significant reduction in potency, with some instances reporting a decrease of approximately 90% vulcanchem.com. Furthermore, halogenation at the C6 position, including fluorine, has been demonstrated to improve anticancer effects researchgate.net. The C6 and C7 positions on the quinazoline (B50416) ring are generally considered tolerant to substitution, and substituents are often favorably attached via electron-donating groups to the quinazoline core acs.org. Fluorine's small atomic radius also allows for minimal steric disruption while potentially improving metabolic stability and membrane permeability .

Impact of Substituents at the C2 Position

Modifications at the C2 position of the quinazoline ring can significantly influence the biological activity and physicochemical properties of the derivatives.

The incorporation of heteroaryl groups at the C2 position has been explored in the context of various biological targets. For instance, while studies have highlighted the compatibility of 2-furanyl and 4-fluorophenyl rings at the C4 position of 6-fluoroquinazolines, the direct impact of specific heteroaryl groups at the C2 position on biological activity requires specific investigation for each target class researchgate.netnih.gov. Research into A2A adenosine (B11128) receptor antagonists has indicated that substitutions at the C2 position, particularly the introduction of aminoalkyl chains containing tertiary amines, can enhance antagonist activity and solubility properties researchgate.netnih.gov.

The introduction of aminoalkyl chains, often containing tertiary amines, at the C2 position of this compound derivatives has shown promise in modulating biological activity and improving pharmacokinetic profiles. For example, in the development of A2A adenosine receptor antagonists, compound 5m, featuring an aminoalkyl chain, demonstrated high affinity with a Ki value of 5 nM and antagonist activity with an IC50 of 6 µM researchgate.net. Related derivatives, such as 9x and 10d, also exhibited favorable binding affinities (Ki = 21 nM and 15 nM, respectively) and antagonist activities, underscoring the importance of these modifications for enhancing potency and solubility researchgate.net. In other contexts, such as aminoquinoline scaffolds, the insertion of an aminoalkyl group has been observed to result in a significant enhancement of TLR8 activity, approximately 20-fold nih.gov.

Table 1: Impact of Aminoalkyl Chains at C2 on A2A Adenosine Receptor Antagonist Activity

CompoundDescriptionTarget/ActivityKi (nM)IC50 (µM)Reference
5mThis compound derivative with aminoalkyl chainhA2AR antagonist56 researchgate.net
9x6-methyl-substituted derivative with aminoalkyl chainhA2AR antagonist21- researchgate.net
10d7-methyl-substituted derivative with aminoalkyl chainhA2AR antagonist15- researchgate.net

The incorporation of thiol-containing moieties at the C4 position of this compound derivatives has been explored for their antifungal properties. Studies have reported that 4-alkyl(aryl)thio-6-fluoroquinazoline derivatives, such as compounds 3a, 3g, and 3h, exhibit good antifungal activities researchgate.netresearchgate.net. While specific quantitative data (e.g., MIC values) for these compounds were not detailed in the retrieved literature, their activity suggests that sulfur-containing groups can confer beneficial properties for antimicrobial applications.

Effects of Substitutions at the C4 Position

Anilino substitutions at the C4 position of this compound derivatives have been extensively studied, particularly in the context of anticonvulsant and receptor antagonism activities. For instance, in the development of anticonvulsant agents, N-substituted-6-fluoro-quinazoline-4-amine derivatives showed potent activity, with compounds 5b, 5c, and 5d exhibiting the highest anticonvulsant effects with ED50 values of 152, 165, and 140 mg/kg, respectively mdpi.com.

In studies focusing on mGlu5 receptor antagonism, variations in the aniline (B41778) substituent at the C4 position of 6-fluoroquinazolines demonstrated distinct SAR trends. For example, a 3-bromoanilino substituent (compound 32) resulted in a potent antagonist with an IC50 of 96 nM, while a 3-chloroanilino substituent (compound 8) showed moderate potency with an IC50 of 311 nM. The unsubstituted anilino derivative (compound 31) exhibited significantly lower potency, with an IC50 greater than 10,000 nM nih.gov. These findings highlight the crucial role of the aniline substituent's electronic and steric properties in modulating mGlu5 antagonism.

Alkyl(aryl)thio Substitutions

Studies involving the introduction of alkyl or arylthio groups onto the quinazoline core have demonstrated their impact on biological activity. For instance, research on 4-substituted 4-alkylthio-6-fluoroquinazoline derivatives has shown promising antifungal activities researchgate.netresearchgate.net. These compounds, synthesized via the conversion of a hydroxyl group to a thiol and subsequent reaction with halides, were evaluated against various fungal strains. Compounds 3a, 3g, and 3h were noted for their significant inhibitory effects, with EC50 values ranging from 8.3 to 64.2 µg/mL against fungi like Fusarium oxysporum researchgate.net. The presence of the thioether linkage is generally believed to improve drug-likeness and potentially enhance interactions with biological targets researchgate.net.

Piperazine-1-Carbodithioate Moieties

While direct studies focusing solely on piperazine-1-carbodithioate moieties attached to this compound were not explicitly detailed in the provided search results, related research on quinazoline derivatives highlights the importance of incorporating diverse functional groups. For example, studies on quinazoline-2,4-diones, which are structural mimics of fluoroquinolones, have explored modifications at the C7 position, including piperazine (B1678402) linkers, to improve cellular accumulation and evade efflux mechanisms uiowa.edu. These modifications are crucial for enhancing the efficacy of quinazoline-based compounds in both antimicrobial and anticancer applications.

Furanyl and Fluorophenyl Ring Compatibility

The compatibility of furanyl and fluorophenyl rings with the this compound scaffold has been investigated, particularly in the context of adenosine A2A receptor (A2AAR) antagonists. SAR studies indicated that the 2-furanyl and 4-fluorophenyl rings at the C4 position of the quinazoline core are highly compatible with the steric bulk of substituents, leading to improved binding affinities nih.gov. For example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a hit compound with high affinity for the A2AAR (Ki = 20 nM) nih.gov. Further modifications, such as introducing methyl groups at the C7 position, enhanced binding affinity even further, with compound 5m showing a Ki value of 5 nM mdpi.com.

Modulation by Substituents on the Quinazoline Benzene (B151609) Ring (C5, C7, C8)

Substitutions on the benzene ring of the quinazoline core, specifically at positions C5, C7, and C8, have been explored to modulate biological activity. In anticancer studies, it was observed that substituents on the benzene ring, particularly at positions C5 and C7, tended to decrease activity nih.govacs.org. For example, the IC50 values increased as the size of the substituent at the 6-position increased, with 6-chloro, 6-methyl, and 6-methoxy analogs showing diminishing activity acs.org. Conversely, in the context of A2AAR antagonists, modifications at the C6 and C7 positions yielded promising results, with C7-methyl substitution (compound 5m) showing a higher affinity (Ki = 5 nM) than its C6 counterpart mdpi.com. Studies on EGFR tyrosine kinase inhibitors also noted that while C6 and C7 positions are generally tolerant to substitution, substituents are preferably attached via electron-donating groups to the quinazoline acs.org.

Structure-Activity Relationships of Hybrid this compound Scaffolds

Hybrid scaffolds incorporating the this compound moiety have been synthesized to explore diverse biological activities, including antimicrobial and anticancer effects.

1,3,4-Oxa(thia)diazole Hybrids

Hybrid molecules combining the this compound moiety with 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings have been investigated for their potential as agricultural antimicrobial agents ccspublishing.org.cnresearchgate.netresearchgate.net. Research has shown that derivatives containing the 6-fluoroquinazolinylpiperidinyl moiety linked to 1,3,4-oxadiazole thioether structures exhibit significant antifungal activity against plant pathogenic fungi ccspublishing.org.cn. For instance, compounds 6a, 6g, 6u, and 6v demonstrated higher inhibition activity against Xanthomonas oryzae pv. oryzae (Xoo) compared to the commercial bactericide Bismerthiazol (B1226852) ccspublishing.org.cn. SAR analysis indicated that the introduction of strong electron-withdrawing groups on the benzyl (B1604629) group was detrimental to antibacterial activity, while a cyano group at the 2- or 3-position of the benzyl group was beneficial ccspublishing.org.cn. Similarly, other studies synthesized 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives containing the this compound core, reporting good antifungal activity against strains like Gibberella zeae and Cytospora mandshurica researchgate.net.

Quinazolinylpiperidinyl-Containing 1,2,4-Triazole (B32235) Mannich Base Derivatives

Hybrid molecules featuring the 6-fluoroquinazolinylpiperidinyl scaffold linked to 1,2,4-triazole Mannich base structures have been developed and evaluated for their antimicrobial properties against phytopathogenic bacteria and fungi acs.orgnih.govresearchgate.net. These derivatives were synthesized using a molecular hybridization strategy. Notably, compounds 4c, 4f, 4j, and 7j demonstrated excellent antibacterial efficacy against Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values ranging from 18.8 to 23.6 µg/mL, outperforming the agrobactericide bismerthiazol (EC50 = 92.4 µg/mL) nih.gov. Compound 4f, in particular, showed potent anti-Xoo activity, approximately five times more active than bismerthiazol, and exhibited excellent protective and curative activities in vivo against rice bacterial blight acs.orgnih.govresearchgate.net. SAR analysis suggested a good pesticide-likeness for compound 4f acs.orgnih.govresearchgate.net.

Amino Acid-Linked Quinazolinone Hybrids

Structure-activity relationship (SAR) studies involving the conjugation of amino acids to quinazolinone scaffolds have emerged as a significant strategy in medicinal chemistry to enhance biological activity and explore novel therapeutic targets. The rationale behind these hybrid designs often centers on leveraging the inherent bioactivity of the quinazolinone core while introducing the diverse functionalities and potential for specific interactions offered by amino acids. These amino acid linkages can facilitate improved binding affinity through hydrogen bonding, modulate pharmacokinetic properties, and potentially target specific biological pathways.

Research has demonstrated that the incorporation of amino acids into quinazolinone structures can lead to compounds with potent antitumor activities. For instance, studies have synthesized various amino acid-linked quinazolinone hybrids, with the amino acids intended to provide additional hydrogen-bonding interactions at the target site rsc.org. Specifically, phenylalanine- and glutamine-based hybrid analogues have shown notable potency against the MCF-7 cell line, exhibiting IC50 values that were more favorable than the reference drug erlotinib (B232) rsc.orgnih.gov. Similarly, other amino acid derivatives, such as those incorporating proline, have indicated synergistic effects when tested for antifungal activity ijnrd.org.

Pharmacological and Biological Activities of 6 Fluoroquinazoline Derivatives Preclinical/in Vitro Focus

Anticancer Activities

Broad-Spectrum Antiproliferative Effects on Cancer Cell Lines

Studies have indicated that various 6-fluoroquinazoline derivatives possess broad-spectrum antiproliferative effects against a range of cancer cell lines. These compounds often act by inhibiting key cellular processes, such as kinase activity or tubulin polymerization, leading to cell cycle arrest and apoptosis. For instance, certain fluoroquinazolinone derivatives have shown promising activity, with IC₅₀ values in the low micromolar range, comparable to or even exceeding that of established chemotherapeutic agents like gefitinib (B1684475) nih.gov.

Activity Against Specific Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, A549, HepG2, HCT-116)

Several research efforts have specifically evaluated the efficacy of this compound derivatives against well-characterized cancer cell lines.

  • MCF-7 (Breast Adenocarcinoma): Derivatives have shown potent antiproliferative activity against MCF-7 cells, with IC₅₀ values reported as low as 0.35 µM for some compounds nih.gov. Other studies also report significant activity against this cell line, with IC₅₀ values in the low micromolar range medchemexpress.comnih.govmdpi.commdpi.comresearchgate.net.
  • MDA-MB-231 (Breast Adenocarcinoma): Similar to MCF-7, this aggressive breast cancer cell line has also been a target for this compound derivatives, with reported IC₅₀ values in the micromolar range nih.govmedchemexpress.commdpi.comresearchgate.netresearchgate.net.
  • A549 (Lung Carcinoma): Certain 4-arylamino-6-fluoroquinazoline derivatives have displayed remarkable inhibitory activities against A549 cells, with in vitro IC₅₀ values ranging between 0.71 and 2.30 µM nih.gov.
  • HepG2 (Hepatocellular Carcinoma): Quinazoline (B50416) derivatives targeting VEGFR-2 kinase have shown potential against HepG2 cells, with IC₅₀ values in the micromolar range mdpi.comnih.gov.
  • HCT-116 (Colorectal Carcinoma): Various this compound derivatives have demonstrated antiproliferative effects against HCT-116 cells, with IC₅₀ values reported in the micromolar range medchemexpress.comnih.gov.
  • Table 1: Antiproliferative Activity of Selected this compound Derivatives Against Cancer Cell Lines

    Compound ID / Derivative Type Cell Line IC₅₀ (µM) Reference
    Derivative 6 nih.gov MCF-7 0.35 ± 0.01 nih.gov
    Derivative 10f nih.gov MCF-7 0.71 ± 0.01 nih.gov
    Derivative 10a nih.gov MCF-7 0.95 ± 0.01 nih.gov
    Derivative 3a nih.gov A549 0.71 - 2.30 nih.gov
    Derivative 22a mdpi.comnih.gov HepG2 24.10 mdpi.comnih.gov
    Derivative 22b mdpi.comnih.gov HepG2 17.39 mdpi.comnih.gov
    Derivative 9e (PVHD303) nih.gov HCT-116 13 nM (0.013 µM) nih.gov
    Antiproliferative agent-7 medchemexpress.com MCF-7 3.5 medchemexpress.com
    Antiproliferative agent-7 medchemexpress.com MDA-MB-231 15.54 medchemexpress.com
    Antiproliferative agent-7 medchemexpress.com HCT-116 30.43 medchemexpress.com
    Compound 28 mdpi.comnih.gov HepG2 17.23 ± 1.5 mdpi.comnih.gov
    Compound 4f nih.gov Xoo (EC₅₀) 18.8 μg/mL nih.gov

    Note: EC₅₀ values are presented in µg/mL as reported in the source.

    In Vivo Antitumor Activity in Xenograft Models

    The anticancer potential of this compound derivatives extends to in vivo studies. For instance, a specific 4-arylamino-6-fluoroquinazoline derivative (compound 3a) demonstrated significant inhibition of proliferation and metastasis in a zebrafish xenograft model using A549 lung adenocarcinoma cells nih.gov. Another study reported that a derivative (compound 28) exhibited substantial reduction in tumor growth in vivo, alongside inducing apoptosis and cell cycle arrest mdpi.comnih.gov. Furthermore, derivative 9e (PVHD303) showed dose-dependent inhibition of tumor growth in the HCT116 human colon cancer xenograft model, achieving a tumor growth inhibition rate of 62.9% at 20 mg/kg/day nih.gov.

    Antimicrobial Activities

    Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

    This compound derivatives have also been investigated for their antibacterial properties. Some synthesized compounds have shown good to excellent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) ijpsnonline.comnih.govresearchgate.netmdpi.com. Minimum Inhibitory Concentration (MIC) values have been reported, with some compounds exhibiting potent activity against specific strains. For example, compound 8e showed good antibacterial activity against Staphylococcus aureus and Escherichia coli with MICs of 50 and 100 µg/mL, respectively ijpsnonline.com. Other studies highlight derivatives with MIC values as low as 0.0625 mg/mL against P. aeruginosa and 0.0078 mg/mL against S. aureus researchgate.net.

    Table 2: Antibacterial Activity of Selected this compound Derivatives

    Compound ID / Derivative Type Bacterial Strain MIC (µg/mL or mg/mL) Reference
    Compound 8e ijpsnonline.com Staphylococcus aureus 50 µg/mL ijpsnonline.com
    Compound 8e ijpsnonline.com Escherichia coli 100 µg/mL ijpsnonline.com
    Compound 3f researchgate.net S. aureus 7.8 µg/mL researchgate.net
    Compound 3g researchgate.net P. aeruginosa 62.5 µg/mL researchgate.net
    Compounds 4c, 4f, 4j, 7j nih.gov Xanthomonas oryzae 23.6, 18.8, 23.4, 24.3 μg/mL nih.gov

    Note: MIC values are presented as reported in the source.

    Antifungal Properties Against Plant Pathogenic Fungi

    The antifungal activity of this compound derivatives against plant pathogenic fungi has also been a significant area of research. Several studies report broad-spectrum antifungal activity against fungi such as Alternaria alternata, Alternaria solani, Fusarium oxysporum, and Botrytis cinerea researchgate.netjmaterenvironsci.comresearchgate.netnih.gov. Compounds 3a, 3g, and 3h were noted for their good antifungal activities, with EC₅₀ values ranging from 8.3 to 64.2 µg/mL researchgate.netnih.gov. Specifically, compound 3g showed a high inhibitory effect against Fusarium oxysporum, with only 6.5% of its spores germinating at 100 µg/mL researchgate.netnih.gov. Other derivatives have also shown potent antifungal properties, with some exhibiting activity comparable to or better than standard antifungal agents against specific fungal strains researchgate.netjmaterenvironsci.com.

    Antiviral Activities

    Research has identified specific this compound derivatives with notable antiviral properties. One such compound, 6-fluoro-quinazoline-2,4-diamine (DCR 137), was identified through in vitro screening and demonstrated superior protective effects against Chikungunya virus (CHIKV) compared to the established antiviral drug ribavirin. In studies involving CHIKV-infected Vero cells, DCR 137 exhibited an EC50 of approximately 37 µM with a selectivity index (SI) of 31 nih.gov. While other quinazoline derivatives have been broadly investigated for antiviral potential nih.gov, the specific activity of DCR 137 highlights the promise of the this compound core in this therapeutic area.

    Anti-biofilm Formation Activity

    While quinazoline derivatives are known to possess a broad spectrum of biological activities, including potential anti-biofilm effects , specific preclinical data detailing the anti-biofilm formation activity of this compound derivatives were not prominently found within the reviewed literature snippets. Further investigation into this specific application of the this compound scaffold may be warranted.

    Neuropharmacological Activities

    The this compound core has been extensively explored for its potential in addressing neurological disorders, with several derivatives showing significant activity across various targets.

    Anticonvulsant Effects

    The anticonvulsant properties of novel fluorinated quinazolines, including substituted this compound derivatives, have been a subject of investigation. Studies have synthesized and evaluated series of these compounds for their efficacy in seizure models researchgate.net. Compounds identified as particularly potent, such as 5b, 5c, and 5d, demonstrated high anticonvulsant activities in experimental mice, alongside low neurotoxicity. These findings suggest that modifications to the this compound core can yield compounds with promising anticonvulsant profiles, potentially interacting with GABA-A receptors researchgate.net.

    Positive Allosteric Modulator (PAM) Activity for Muscarinic Receptors (M4)

    The this compound scaffold has emerged as a key structural element in the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor. This receptor subtype is a significant target for treating neuropsychiatric disorders like schizophrenia nih.govresearchgate.netnih.govresearchgate.net. Research efforts have successfully identified this compound core replacements that afford good M4 PAM potency, selectivity, and central nervous system (CNS) penetration nih.govresearchgate.netnih.govresearchgate.net. Specific derivatives, such as VU6003130 and VU6002703, have demonstrated potent M4 PAM activity, with human M4 EC50 values reported around 600 nM nih.govresearchgate.netnih.gov. These findings underscore the utility of the this compound moiety in designing novel therapeutic agents for CNS-related conditions.

    Table 1: M4 PAM Activity of this compound Derivatives

    CompoundTargetEC50 (nM)Reference(s)
    VU6003130Human M4600 nih.govresearchgate.netnih.govresearchgate.net
    VU6002703Human M4600 nih.govresearchgate.net

    Antagonism of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5)

    Derivatives incorporating the this compound structure have also been explored for their antagonistic activity at the metabotropic glutamate receptor 5 (mGlu5). Studies have indicated that substitutions at the 6-position of the quinazoline ring, including fluoro analogues, can lead to potent antagonists nih.gov. Specifically, this compound analogues, such as compound 230, and a potent hit compound identified as this compound 8, have been synthesized and evaluated for their mGlu5 antagonist properties nih.govnih.gov. These findings suggest that the this compound scaffold can be tailored to develop selective mGlu5 antagonists, which are of interest for various neurological and psychiatric conditions nih.govnih.gov.

    A2A Adenosine (B11128) Receptor Antagonism

    The this compound scaffold has also been investigated for its role in developing antagonists for the adenosine A2A receptor (A2AR), a target implicated in neurodegenerative diseases and cancer nih.govresearchgate.netnih.gov. While the synthesis of 2-Chloro-4-(furan-2-yl)-6-fluoroquinazoline (4g) has been reported within this context nih.govresearchgate.net, specific derivatives like compounds 5m, 9x, and 10d have shown promising affinities and antagonist activities. Compound 5m exhibited a high affinity for the human A2AR with a Ki of 5 nM and an antagonist activity with an IC50 of 6 µM. Similarly, compounds 9x and 10d demonstrated Ki values of 21 nM and 15 nM, respectively, with corresponding IC50 values of 9 µM and 5 µM nih.govresearchgate.netnih.gov. These results highlight the potential of quinazoline derivatives, including those with the 6-fluoro substitution, as A2AR antagonists.

    Table 2: A2A Adenosine Receptor Antagonism of Quinazoline Derivatives

    CompoundTargetKi (nM)IC50 (µM)Reference(s)
    5mhA2AR56 nih.govresearchgate.netnih.gov
    9xhA2AR219 nih.govresearchgate.netnih.gov
    10dhA2AR155 nih.govresearchgate.netnih.gov

    Neuroprotective Potential

    Research into this compound derivatives has indicated promising neuroprotective capabilities. Certain 2-aminoquinazoline (B112073) derivatives have been identified as potent antagonists of the A2A adenosine receptor (A2AR), a target implicated in neurodegenerative diseases. For instance, compound 5m demonstrated a high affinity for the human A2AR with a Ki value of 5 nM and exhibited antagonist activity with an IC50 of 6 µM in a cyclic AMP assay researchgate.net. Further modifications led to compounds like 9x and 10d, which maintained significant binding affinities (Ki = 21 nM and 15 nM, respectively) and functional antagonist activities (IC50 = 9 µM and 5 µM, respectively) researchgate.net. These findings suggest that structural modifications on the this compound core can yield compounds with potential applications in treating neurological disorders researchgate.net. Additionally, other quinazolinone derivatives have shown neuroprotective effects in preclinical models, indicating their potential in managing neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Studies on related naphthyridine derivatives have also revealed neuroprotective profiles in cellular models and inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets for neuroprotection acs.org.

    Table 1: Neuroprotective Potential of this compound Derivatives as A2A Adenosine Receptor Antagonists

    CompoundTarget ReceptorKi (hA2AR)IC50 (cAMP assay)
    5mA2A Adenosine5 nM6 µM
    9xA2A Adenosine21 nM9 µM
    10dA2A Adenosine15 nM5 µM

    Anti-inflammatory and Analgesic Properties

    The anti-inflammatory and analgesic potential of quinazoline derivatives, including those with a 6-fluoro substitution, has been a significant area of research. Various quinazolinone derivatives have demonstrated notable anti-inflammatory activity, often evaluated through models like the carrageenin-induced paw edema test mdpi.comimrpress.com. Some derivatives have shown activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and phenylbutazone (B1037) mdpi.comimrpress.com. For example, specific 2,3,6-trisubstituted quinazolinone derivatives exhibited activity ranging from 10.28–53.33%, with compounds featuring o-methoxyphenyl substituents at C-3 and p-dimethylaminophenyl at C-2 showing activity superior to phenylbutazone mdpi.com. Furthermore, 4-nitrostyryl-substituted and 4-hydroxystyryl-substituted quinazolinones achieved a 62.2–80.7% reduction in edema volume mdpi.com. The 6-bromo-substituted quinazolinone was identified as a particularly potent derivative in one study mdpi.com. Another investigation reported that nine tested compounds displayed anti-inflammatory activity comparable to indomethacin, with four specific compounds (4, 9, 12, and 25) exhibiting the highest potency imrpress.com. Structure-activity relationship (SAR) studies have indicated that certain substituents, such as a mercapto group on triazolo[4,3-c]quinazoline synthons, can enhance anti-inflammatory effects imrpress.com. The presence of a fluorine atom at the 6-position has also been suggested to improve such activities researchgate.net.

    Table 2: Anti-inflammatory Activity of Quinazoline Derivatives

    Derivative Type/CompoundActivity Metric / ObservationComparison StandardSource
    2,3,6-trisubstituted quinazolinones10.28–53.33% activity; o-methoxyphenyl at C-3 and p-dimethylaminophenyl at C-2 showed higher activity than phenylbutazone.Phenylbutazone mdpi.com
    4-nitrostyryl/4-hydroxystyryl quinazolinones62.2–80.7% reduction in edema volume.- mdpi.com
    6-bromo-substituted quinazolinonePotent anti-inflammatory activity.Phenylbutazone mdpi.com
    Various tested compoundsNine compounds showed activity comparable to indomethacin. Compounds 4, 9, 12, and 25 showed the highest activity.Indomethacin imrpress.com
    3-substituted-1,2,4-triazolo[4,3-c]quinazolinesMost active; mercapto group enhanced activity.- imrpress.com

    Other Reported Biological Activities

    Antitubercular Activity

    The emergence of multi-drug resistant tuberculosis necessitates the development of new therapeutic agents. This compound derivatives have shown promise in this regard. Several compounds from a series of 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives exhibited excellent antitubercular activity, with compounds 5a, 5c, 5d, 5g, and 5k demonstrating percentage inhibitions of 96%, 90%, 94%, 93%, and 92%, respectively, at minimum inhibitory concentrations (MIC) below 6.25 µg/mL. Further screening revealed MIC values below 3.125 µg/mL for these potent compounds researchgate.net. Quinazoline derivatives, in general, have been recognized for their antitubercular properties researchgate.netiiim.res.inresearchgate.netopenmedicinalchemistryjournal.com.

    Table 3: Antitubercular Activity of this compound Derivatives

    Compound% InhibitionMIC
    5a96%< 3.125 µg/mL
    5c90%< 3.125 µg/mL
    5d94%< 3.125 µg/mL
    5g93%< 3.125 µg/mL
    5k92%< 3.125 µg/mL

    Antimalarial Activity

    Quinazoline derivatives have also been investigated for their antimalarial potential. Studies have reported that quinazoline derivatives possess anti-malarial activities researchgate.netiiim.res.inresearchgate.netopenmedicinalchemistryjournal.com. While specific quantitative data for this compound derivatives against Plasmodium falciparum were not detailed in the primary search results, the broader quinazoline class is recognized for this activity researchgate.netiiim.res.inresearchgate.netopenmedicinalchemistryjournal.com.

    Antidiabetic Activity

    The development of novel antidiabetic agents is crucial for managing diabetes mellitus. Quinazoline derivatives have been explored for their ability to inhibit enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. In studies involving related heterocyclic scaffolds, derivatives have shown significant inhibitory potential. For instance, in a series of pyrazolo[3,4-b]pyridine derivatives, compounds exhibited α-amylase inhibitory IC50 values as low as 5.10 µM, outperforming the reference drug acarbose (B1664774) mdpi.com. Similarly, isatin-thiazole derivatives demonstrated in vitro inhibitory potential against α-glucosidase with IC50 values ranging from 28.47 to 46.61 µg/ml nih.gov. The quinazoline scaffold itself is associated with anti-diabetic properties researchgate.netresearchgate.netopenmedicinalchemistryjournal.com.

    Antiobesity Activity

    The quinazoline scaffold has been investigated for its potential in addressing metabolic disorders, including obesity. However, specific preclinical or in vitro studies focusing on this compound derivatives for their antiobesity effects, supported by quantifiable data for table generation, were not found in the reviewed literature. While the general class of quinazolines is known to possess diverse pharmacological properties, dedicated research on this compound derivatives in the context of obesity management, with detailed findings, remains limited in the provided search results. Therefore, a data table with specific research findings for this subsection cannot be generated.

    Antileishmanial Activity

    Identified this compound Compounds

    Mechanisms of Action and Molecular Targets

    Modulation of Cellular Pathways

    Research into the biological effects of 6-Fluoroquinazoline and its analogues primarily focuses on their impact on cellular processes relevant to disease, particularly cancer and neurodegenerative conditions.

    Induction of Cell Apoptosis

    Apoptosis, or programmed cell death, is a critical process for maintaining cellular homeostasis and eliminating damaged or unwanted cells. Several quinazoline (B50416) derivatives, including those featuring a 6-fluoro substitution, have demonstrated the ability to induce apoptosis in various cancer cell lines.

    For instance, 6-Fluoro-3H-quinazoline-4-thione, a derivative of this compound, has shown potent cytotoxicity against human cancer cell lines. It exhibited IC₅₀ values of 8.2 µM against HCT-116 (colon cancer) and 11.4 µM against MCF-7 (breast cancer) cells vulcanchem.com. While the specific mechanism of apoptosis induction for this compound is not detailed, cytotoxicity in cancer cells is often mediated through apoptotic pathways.

    Furthermore, certain 6-fluoro quinazoline derivatives have been explicitly linked to apoptosis induction. Compound 3a, a 4-arylamino-6-fluoro quinazoline derivative, demonstrated remarkable inhibitory activities against human lung cancer (A549), breast adenocarcinoma (MCF-7), and colorectal cancer (HCT-116) cell lines, with IC₅₀ values ranging between 0.71 and 2.30 µM. This compound was noted to mediate cell apoptosis in A549 cells researchgate.net.

    Table 1: Cytotoxicity and Apoptosis Induction of this compound Derivatives

    Compound/DerivativeCell LineIC₅₀ (µM)Apoptosis InductionReference
    6-Fluoro-3H-quinazoline-4-thioneHCT-1168.2Not specified vulcanchem.com
    6-Fluoro-3H-quinazoline-4-thioneMCF-711.4Not specified vulcanchem.com
    Compound 3a (4-arylamino-6-fluoro quinazoline derivative)A5490.71-2.30Mentioned researchgate.net
    Compound 3a (4-arylamino-6-fluoro quinazoline derivative)MCF-70.71-2.30Mentioned researchgate.net
    Compound 3a (4-arylamino-6-fluoro quinazoline derivative)HCT-1160.71-2.30Mentioned researchgate.net

    Cell Cycle Arrest (e.g., G0/G1-phase)

    Cell cycle arrest is another key mechanism by which anti-cancer agents function, preventing uncontrolled cell proliferation. Studies have indicated that certain 6-fluoro quinazoline derivatives can induce cell cycle arrest.

    Specifically, compound 8n, a 6-fluoro quinazoline derivative, was found to arrest HCT-116 cells at the G0/G1 phase of the cell cycle researchgate.net. This arrest in the G0/G1 phase typically signifies a halt in cell proliferation, preventing the cell from entering the DNA synthesis (S) phase.

    Antagonism of GPCRs (e.g., mGlu5, A2A Adenosine (B11128) Receptor)

    Research has identified the quinazoline scaffold as a significant framework for developing modulators of G protein-coupled receptors (GPCRs). Specifically, derivatives of quinazoline have demonstrated efficacy as antagonists for key receptors such as the metabotropic glutamate (B1630785) receptor 5 (mGlu5) and the A2A adenosine receptor (A2AAR).

    Metabotropic Glutamate Receptor 5 (mGlu5) Antagonism: Studies investigating 6-substituted-4-anilinoquinazolines have revealed their potential as non-competitive antagonists of the mGlu5 receptor nih.gov. Within this series, a compound identified as "this compound 8" emerged as a potent hit in structure-activity relationship (SAR) assessments nih.gov. These this compound-based compounds have been experimentally confirmed to inhibit the binding of radioligands at the allosteric site of mGlu5, a characteristic mechanism of non-competitive antagonists nih.gov. The presence of a fluorine atom at the C6 position of the quinazoline core is a critical feature, with SAR studies indicating that such substitutions contribute to potent antagonist activity at mGlu5 nih.govvulcanchem.com.

    A2A Adenosine Receptor (A2AAR) Antagonism: The quinazoline scaffold has also been recognized as a promising structural basis for the design of A2A adenosine receptor antagonists nih.govnih.gov. Research in this area has explored various substitutions on the quinazoline ring, including modifications at the C6 and C7 positions, aimed at enhancing antagonist activity and improving solubility properties nih.govnih.gov. While specific data detailing the direct antagonism of this compound at the A2AAR is not extensively detailed in the provided literature, studies on related quinazoline derivatives demonstrate that modifications at the C6 position can significantly influence binding affinities to the A2AAR, with some compounds achieving nanomolar Ki values nih.govnih.gov. This highlights the importance of the C6 position for target interaction and suggests the potential applicability of fluorinated quinazolines in modulating A2AAR activity, leveraging the known benefits of fluorine substitution in drug design vulcanchem.com.

    Interactions with Specific Biological Targets (Ligand-Receptor Binding)

    The interaction of chemical compounds with biological targets is governed by principles of ligand-receptor binding, which dictate affinity, specificity, and the resultant physiological effect bruker.commdpi.com. For GPCRs, binding can occur at orthosteric sites, where endogenous ligands typically bind, or at allosteric sites, leading to modulation of receptor activity without direct competition with the primary ligand nih.govcecam.org.

    Mechanism of Interaction and Binding Affinity: The interaction of this compound with its primary identified target, mGlu5, is characterized as non-competitive antagonism nih.gov. This mechanism involves binding to an allosteric site on the receptor, distinct from the orthosteric glutamate binding site, thereby altering the receptor's conformation and response to agonists nih.govcecam.org. Studies have confirmed that derivatives incorporating the this compound moiety inhibit the binding of radioligands at the MPEP allosteric binding site of mGlu5, indicating a specific molecular interaction at this site nih.gov. Although precise quantitative binding affinity values (e.g., Ki or IC50) for this compound itself were not explicitly detailed in the reviewed literature, its activity was described as a "potent hit" within SAR studies for mGlu5 antagonism nih.gov.

    Relevance to A2A Adenosine Receptor Binding: While direct binding data for this compound at the A2A adenosine receptor is not extensively documented, the quinazoline scaffold is recognized for its utility in developing A2AAR antagonists nih.govnih.gov. Research indicates that modifications at the C6 position of the quinazoline ring can influence binding affinities to the A2AAR, with related compounds exhibiting potent interactions nih.govnih.gov. The general principle of fluorine substitution enhancing binding affinity is therefore relevant to understanding the potential interactions of this compound with the A2AAR, suggesting that this structural modification could play a role in modulating affinity and efficacy at this receptor.

    Mentioned Compounds:

    this compound

    6-substituted-4-anilinoquinazolines

    MPEP (2-methyl-6-(phenylethynyl)pyridine)

    MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine)

    Fenobam

    ADX10059

    MFZ 10-7 (3-fluoro-5-[(6-methylpyridin-2-yl)ethynyl]benzonitrile)

    6-bromo-4-(furan-2-yl)quinazolin-2-amine

    Compound 5m

    Compound 9x

    Compound 10d

    ZM241385

    6-fluoro-3H-quinazoline-4-thione

    7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione

    6-fluoro-7-(1-piperazino)quinazolines

    4-Chloro-6-fluoroquinazoline (B97039)

    7-Bromo-2,4,6-trichloro-8-fluoroquinazoline

    Data Tables:

    Table 1: mGlu5 Antagonist Activity of Quinazoline Derivatives

    CompoundTargetActivity TypeValue/DescriptionReference
    This compound (Derivative 8)mGlu5Non-competitive AntagonistPotent hit; inhibits radioligand binding at MPEP allosteric site nih.gov
    2-methyl-6-(phenylethynyl)pyridine (MPEP)mGlu5Non-competitive AntagonistIC50 ~1 µM uni-regensburg.de
    3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)mGlu5Non-competitive AntagonistIC50 ~0.3 µM uni-regensburg.de

    Computational and Modeling Approaches in 6 Fluoroquinazoline Research

    Molecular Docking Studies

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex nih.govupc.edu. In the context of 6-fluoroquinazoline research, molecular docking is extensively used to investigate how these compounds interact with their target proteins.

    Predicting the binding affinity between a ligand (such as a this compound derivative) and its target protein is a key objective of molecular docking. This prediction helps in identifying potent drug candidates. Various studies have employed docking simulations to estimate these affinities, often expressed as docking scores or predicted inhibition constants (Ki). For instance, molecular docking studies on 6-fluoro-3H-quinazoline-4-thione revealed strong interactions with the kinase domain of Epidermal Growth Factor Receptor (EGFR), indicating potential for inhibiting EGFR activity vulcanchem.com. Similarly, derivatives of this compound have been docked against targets like Aurora A kinase, with studies showing that some derivatives exhibited higher docking scores than reference ligands, suggesting enhanced binding mdpi.comnih.gov. Furthermore, computational modeling has been used to predict the binding of this compound derivatives to the GABA-A receptor, with certain compounds showing high binding affinities mdpi.com.

    Beyond predicting affinity, molecular docking also provides detailed insights into the specific binding modes of this compound compounds within the active sites of target proteins. This includes identifying key amino acid residues involved in interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. For example, docking studies for 6-fluoro-3H-quinazoline-4-thione against EGFR's kinase domain showed that the thione group forms hydrogen bonds with residues like Met769 and Gln767 vulcanchem.com. In another study, a this compound moiety was found to occupy a hydrophobic pocket formed by residues like Asp139, Arg141, and Arg142 when docked into the GABA-A receptor, forming a hydrogen bond with Leu145 mdpi.com. These detailed binding mode predictions are crucial for understanding the molecular basis of activity and for guiding structural modifications to improve potency and selectivity.

    Structure-Based Drug Design Principles

    Structure-Based Drug Design (SBDD) leverages the three-dimensional structure of a biological target to design or optimize small molecules that can bind to it and modulate its function gardp.orgamazon.comnih.gov. For this compound derivatives, SBDD principles are applied by using known protein structures to guide the design of new compounds. For instance, the design of fluoroquinazolinone derivatives as dual EGFR kinase and tubulin polymerization inhibitors involved molecular docking simulations against both EGFR and tubulin binding sites to assess and explain their binding affinities, correlating these with experimental cytotoxic screening results mdpi.comnih.gov. Similarly, research into Aurora A kinase inhibitors utilized structural modifications of known inhibitors, guided by SBDD principles, to enhance selectivity towards Aurora A, with molecular docking performed to explore binding modes mdpi.comnih.govnih.gov. The fluorine atom at the 6-position of the quinazoline (B50416) ring has been shown to be important for target affinity, as demonstrated by comparative studies where shifting the fluorine to position 7 reduced EGFR affinity vulcanchem.com. This highlights how specific structural features, like the 6-fluoro substitution, are critical considerations in SBDD for this class of compounds.

    Quantitative Structure-Activity Relationship (QSAR) Analysis

    Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of compounds and their biological activity. These models can predict the activity of new compounds based on their structural descriptors, thereby guiding the optimization process acs.org. While direct QSAR studies specifically on this compound might be limited in the provided search results, related structure-activity relationship (SAR) studies are mentioned. For example, SAR strategies for quinazoline-2,4-diamine (B158780) derivatives suggest that electron-withdrawing groups at position 5/6, such as fluorine, can improve kinase inhibition by enhancing electrophilicity . Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to related quinazoline derivatives, demonstrating good predictive ability for their biological activities researchgate.netresearchgate.netacs.org. These SAR and QSAR insights, derived from analyzing structural variations and their impact on activity, are fundamental to the rational design of more potent and selective this compound-based therapeutics.

    Future Perspectives in 6 Fluoroquinazoline Research

    Development of Multi-Targeted Agents

    The complexity of many diseases necessitates the development of agents capable of interacting with multiple biological targets. Future research will likely explore the design of 6-fluoroquinazoline derivatives that can simultaneously modulate several pathways or proteins implicated in disease progression. This approach could lead to more potent and comprehensive therapeutic effects, particularly for complex conditions like cancer or neurodegenerative disorders. For instance, dual-targeting agents could be designed to inhibit key enzymes involved in cell proliferation while also modulating inflammatory pathways, thereby offering a synergistic therapeutic benefit.

    Optimization of Lead Compounds for Enhanced Efficacy and Selectivity

    A significant area of future endeavor involves the meticulous optimization of existing this compound lead compounds. This process will focus on refining their structure-activity relationships (SAR) to achieve superior efficacy against target molecules and improved selectivity, thereby minimizing off-target effects and potential toxicity. Strategies will include fine-tuning substituents on the quinazoline (B50416) core and its appended side chains to enhance binding affinity, improve pharmacokinetic profiles (such as absorption, distribution, metabolism, and excretion - ADME), and increase bioavailability. For example, modifications to improve blood-brain barrier penetration are crucial for developing central nervous system (CNS) therapeutics researchgate.netresearchgate.netnih.gov.

    Exploration of Novel this compound Scaffolds and Hybrids

    The exploration of novel chemical space remains a cornerstone of drug discovery. Future research will involve the design and synthesis of entirely new this compound scaffolds, moving beyond established core structures. Furthermore, hybrid molecules, which combine the this compound moiety with other known pharmacophores or privileged structures, are expected to yield compounds with unique biological activities and potentially synergistic effects. This approach aims to create diverse chemical libraries that can address a broader range of therapeutic targets and overcome existing drug resistance mechanisms lookchem.comresearchgate.netmdpi.comacs.org.

    Advancements in Synthetic Methodologies for Sustainable Production

    The efficient and sustainable synthesis of this compound derivatives is critical for their progression from laboratory curiosities to viable therapeutic agents. Future research will concentrate on developing greener and more cost-effective synthetic routes. This includes exploring novel catalytic systems, optimizing reaction conditions to reduce waste and energy consumption, and investigating flow chemistry techniques for scalable production. The adoption of green chemistry principles will ensure that the synthesis of these promising compounds is environmentally responsible and economically feasible acs.orgresearchgate.netniscpr.res.inkarger.com.

    Integration of Advanced Computational Techniques in Drug Discovery

    Computational approaches are increasingly integral to modern drug discovery. The future of this compound research will heavily rely on the integration of advanced computational techniques such as artificial intelligence (AI), machine learning (ML), quantitative structure-activity relationship (QSAR) modeling, and molecular docking. These tools can accelerate the identification of promising lead compounds, predict their biological activity and ADME properties, and guide the optimization process. By leveraging computational power, researchers can more efficiently explore vast chemical spaces, design targeted molecules, and reduce the time and cost associated with drug development mdpi.comuiowa.edu.

    Compound List:

    this compound

    6-Fluoroquinazolin-4-amine

    this compound-2,4(1H,3H)-dione

    4-Chloro-6-fluoroquinazoline (B97039)

    6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine

    4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-fluoroquinazoline

    6-Fluoro-3H-quinazoline-4-thione

    6-Fluoroquinazolin-2-amine

    N-Benzyl-6-fluoroquinazoline-4-amine

    N-(4-Chlorobenzyl)-6-fluoroquinazoline-4-amine

    this compound-2,4-(1H,3H)-dione

    2-Amino-6-fluoroquinazoline

    4-chloro-6-fluoroquinoline (B35510)

    6-Fluoroquinazolin-4-one

    this compound-2,4(1H,3H)-dione (EM-02-050)

    6-Chloroquinazoline-2,4(1H,3H)-dione

    6-Bromoquinazoline-2,4(1H,3H)-dione

    6-Methoxy-1-methylquinazoline-2,4(1H,3H)-dione

    6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

    6-fluoro-3H-quinazolin-4-one

    6-fluoro-4-quinazolinol

    4-chloro-6-fluoroquinazoline

    this compound-2,4-(1H,3H)-dione (2d)

    this compound-2,4(1H,3H)-dione (5j)

    4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (B12014)

    4-chloro-6-fluoroquinoline

    4-chloro-7-fluoroquinazoline (B93429)

    Q & A

    Q. Example Workflow :

    Conduct a scoping review to map conflicting evidence .

    Use PICO framework (Population, Intervention, Comparison, Outcome) to refine hypotheses .

    Perform dose-response studies to isolate compound-specific effects from experimental noise .

    Advanced: What strategies optimize the synthesis yield of this compound under varying reaction conditions?

    Methodological Answer:

    • Design of Experiments (DoE) : Use response surface methodology to model interactions between temperature, solvent polarity, and catalyst loading .
    • Catalyst Screening : Test palladium/copper-based catalysts for Suzuki-Miyaura coupling steps .
    • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

    Case Study : Shi et al. (2021) achieved 80–92% yields by optimizing reflux time (8–12 hrs) and solvent systems (DMF/EtOH mixtures) .

    Advanced: How can researchers ensure reproducibility in this compound-based studies?

    Methodological Answer:

    • Detailed Experimental Reporting : Follow Beilstein Journal guidelines for documenting synthesis, characterization, and assay protocols .
      • Include raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .
    • Statistical Rigor : Report means with standard deviations (≥3 replicates) and justify significant figures per instrument precision .
    • Data Accessibility : Deposit datasets in public repositories (e.g., PubChem, Zenodo) to enable independent verification .

    Basic: What are the key considerations when formulating a research question on this compound’s mechanism of action?

    Methodological Answer:

    • FINER Criteria : Ensure questions are Feasible , Interesting , Novel , Ethical , and Relevant .
      • Example: “How does fluorination at the C6 position alter quinazoline’s binding affinity to kinase targets?”
    • Literature Gap Analysis : Use Scopus/Web of Science to identify understudied targets (e.g., EGFR vs. VEGFR) .
    • Hypothesis Testing : Frame questions to compare mechanistic models (e.g., competitive vs. allosteric inhibition) .

    Advanced: What computational and experimental approaches elucidate this compound’s interaction with biological targets?

    Methodological Answer:

    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with protein kinases .
    • Biophysical Assays :
      • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) .
      • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
    • Mutagenesis Studies : Validate docking predictions by altering key residues (e.g., ATP-binding pocket mutations) .

    Basic: How should researchers structure a manuscript reporting novel this compound derivatives?

    Methodological Answer:

    • Sections per IMRaD Format :
      • Introduction : Highlight gaps in quinazoline pharmacology and rationale for fluorination .
      • Methods : Detail synthesis, characterization, and bioassays with sufficient granularity for replication .
      • Results : Use tables/figures to summarize SAR trends (e.g., substituent effects on IC50 values) .
      • Discussion : Contrast findings with prior studies and propose mechanistic hypotheses .
    • References : Cite primary literature (not patents/reviews) and adhere to journal-specific guidelines .

    Q. Key Takeaways :

    • Prioritize methodological transparency and reproducibility .
    • Integrate computational and experimental data to resolve contradictions .
    • Use systematic frameworks (PRISMA, FINER) to strengthen research design .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.